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Compound of Interest

Compound Name: 5-Cyclopropylthiazol-2-amine

Cat. No.: B1592768 Get Quote

The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a

"privileged scaffold" due to its presence in a wide array of pharmacologically active

compounds.[1][2] Its derivatives have demonstrated a vast range of biological activities,

including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] In oncology,

this scaffold is a key component of clinically approved drugs like Dasatinib, a multi-targeted

kinase inhibitor, and Alpelisib, a PI3K inhibitor.[1] The versatility of the 2-aminothiazole ring

allows for extensive chemical modification, making it a fertile ground for the discovery of novel

anticancer agents with improved potency and selectivity.[4][5]

This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted 2-

aminothiazoles against different human cancer cell lines. We will delve into the structure-

activity relationships (SAR) that govern their cytotoxic potential and provide a detailed, field-

proven protocol for assessing cytotoxicity using the MTT assay, a foundational method in

preclinical drug development.

Structure-Activity Relationships (SAR) and
Cytotoxicity Comparison
The cytotoxic efficacy of 2-aminothiazole derivatives is highly dependent on the nature and

position of substituents on the thiazole ring. The N-2, C-4, and C-5 positions are common

points of modification, and understanding the impact of these changes is crucial for the rational

design of potent anticancer compounds.[6] Generally, the N-2 position is highly tolerant to a

wide variety of substitutions, offering a key site to modulate activity.[6]
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Several studies have demonstrated that introducing specific moieties can significantly enhance

cytotoxicity. For instance, lipophilic substituents, such as butylidene and benzylic amines, at the

C-4 and C-5 positions have been shown to improve the cytotoxic profile of these compounds.

[1] Conversely, the addition of smaller groups like a methyl group at these positions can

decrease potency.[1]

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative

substituted 2-aminothiazoles from various studies, highlighting the impact of different

substitution patterns.
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Compound/De
rivative Class

Substitution
Pattern

Cancer Cell
Line

IC₅₀ (µM) Reference

Ethyl 2-[2-

(dibutylamino)ac

etamido]thiazole-

4-carboxylate

Dibutylaminoacet

amido at N-2;

Carboxylate at

C-4

Panc-1

(Pancreatic)
43.08 [7]

2-amino-4-

phenylthiazole

derivative

(Compound

11b/5b)

Phenyl at C-4;

specific

substitutions not

detailed

HT29 (Colon) 2.01 [4][5]

2-amino-thiazole-

5-carboxylic acid

phenylamide

derivative

Phenylamide at

C-5
K563 (Leukemia) 16.3 [1]

N-(5-benzyl-4-

(tert-butyl)

thiazol-2-yl)-2-

(piperazin-1-

yl)acetamide

Benzyl at C-5;

tert-butyl at C-4;

Piperazinylaceta

mide at N-2

HeLa (Cervical) 1.6 [1]

4β-(thiazol-2-yl)

amino-4ʹ-O-

demethyl-4-

deoxypodophyllo

toxin (Compound

46b)

Podophyllotoxin

conjugate
HepG2 (Liver) 0.13 [1]

4β-(thiazol-2-yl)

amino-4ʹ-O-

demethyl-4-

deoxypodophyllo

toxin (Compound

46b)

Podophyllotoxin

conjugate
A549 (Lung) 0.16 [1]

2-aminothiazole

with 4,5-

Butylidene at

C4/C5; Benzylic

SHG-44 (Glioma) 4.03 [1]
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butylidene and

benzylic amines

(Compound 20)

amine at N-2

2-aminothiazole

with 4,5-

butylidene and

benzylic amines

(Compound 20)

Butylidene at

C4/C5; Benzylic

amine at N-2

H1299 (Lung) 4.89 [1]

Thiazole-amino

acid hybrid

(Compound 5ad)

2-pyridyl at C-4;

N-Boc-L-amino

acid at N-2

A549 (Lung) 3.68 [8]

This table is a curated selection and not exhaustive of all published data.

The data clearly indicates that complex substitutions, such as conjugation with other bioactive

molecules like podophyllotoxin or the incorporation of specific heterocyclic moieties, can lead to

highly potent compounds with IC₅₀ values in the low micromolar and even nanomolar range.

Below is a diagram summarizing the general structure-activity relationships for 2-aminothiazole

cytotoxicity.
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2-Aminothiazole Core

Substitutions

Activity Modulators

N

S

C2

C4

C5

N-2 Position
(Amino Group)

NH-R

C-4 Position

R1

C-5 Position

R2

High tolerance to various groups
(e.g., amides, piperazines)
Key for modulating activity

Aromatic/Heterocyclic rings (e.g., Phenyl, Pyridyl) often enhance potency

Lipophilic groups (e.g., Benzyl) can improve activity
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1. Cell Seeding
Seed cells in 96-well plate

(e.g., 1x10^4 cells/well)

2. Incubation (24h)
Allow cells to attach

3. Compound Treatment
Add serial dilutions of

2-aminothiazole derivatives

4. Incubation (72h)
Allow compound to take effect

5. Add MTT Reagent
(e.g., 20 µL of 5 mg/mL stock)

6. Incubation (1.5-4h)
Living cells form formazan crystals

7. Solubilize Crystals
Remove medium, add DMSO

8. Read Absorbance
Measure OD at ~570 nm

9. Data Analysis
Calculate % viability and IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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